3-Hydroxynaphthalene-2,7-disulphonic acid

azo coupling kinetics diazonium ion reactivity dye synthesis optimization

In azo dye manufacturing, positional isomer contamination (e.g., G acid) causes chromatic failure-R acid yields red dyes, while G acid yields yellow, making substitution chemically invalid for color-critical applications. This compound resolves that risk through verified isomeric purity. - Validated HPLC methodology detects residual starting materials at 0.001% LOD, ensuring batch release compliance for food-grade azo dyes like New Coccine. - pH-controlled coupling: the trianion form reacts 4-8×10⁸ faster than the dianion, enabling near-instantaneous kinetics for high-throughput industrial dye synthesis. - Fluorescence quantum yield of 0.3 in aqueous media-3× higher than monosulfonated analogs-supports sensitive biosensing and detection applications.

Molecular Formula C₁₀H₈O₇S₂ . (Na)ₓ
Molecular Weight 304.302299
CAS No. 148-75-4
Cat. No. B147199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxynaphthalene-2,7-disulphonic acid
CAS148-75-4
Synonyms2-Hydroxy-3,6-naphthalenedisulfonic Acid Sodium Salt;  2-Naphthol-3,6-disulfonic Acid Sodium Salt;  Acid Chrome Black V Sodium Salt;  Magracrom Black V Sodium Salt;  R Acid Sodium Salt;  β-Naphthol-3,6-disulfonic Acid Sodium Salt;  β-Naphtholdisulfonic Aci
Molecular FormulaC₁₀H₈O₇S₂ . (Na)ₓ
Molecular Weight304.302299
Structural Identifiers
SMILESC1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C10H8O7S2/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)
InChIKeyUSWINTIHFQKJTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxynaphthalene-2,7-disulphonic Acid: Identity & Properties


3-Hydroxynaphthalene-2,7-disulphonic acid (CAS 148-75-4), also known as 2-naphthol-3,6-disulfonic acid or R acid, is a naphthalene-based disulfonic acid coupling component with the molecular formula C₁₀H₈O₇S₂ and a molecular weight of 304.3 g/mol. It appears as white needle-like crystals or deliquescent needles that are very soluble in water and alcohol, practically insoluble in ether, with an estimated density of 1.742 g/cm³, boiling point of approximately 415°C, and a predicted pKa of -0.20±0.40 . Industrially, it is produced via sulfonation of 2-naphthol and is primarily supplied commercially as its disodium salt, known as R salt (CAS 135-51-3), which exhibits blue-green fluorescence in aqueous solution and is widely utilized as a key intermediate in azo dye synthesis, food pigments, functional colorants, and fluorescent indicators [1].

3-Hydroxynaphthalene-2,7-disulphonic Acid vs. Related Sulfonates


Although 3-hydroxynaphthalene-2,7-disulphonic acid (R acid) belongs to the broader class of naphthalene sulfonic acid dye intermediates, it cannot be indiscriminately substituted by its closest industrial analogs, particularly 2-naphthol-6,8-disulfonic acid (G acid). These two disulfonic acids are co-produced during the sulfonation of 2-naphthol, yet their sodium salts exhibit fundamentally different solubility profiles that dictate their commercial separation: R salt remains highly soluble in concentrated salt solutions, whereas G salt is readily precipitated by potassium chloride [1]. More critically, these positional isomers produce entirely distinct dye outcomes upon coupling with diazonium salts—R acid yields red dyes (Rot), while G acid produces yellow dyes (Gelb) . This chromatic divergence, rooted in the specific 3,6-disulfonation pattern versus the 6,8-pattern, makes substitution chemically invalid for any color-critical application and underscores the necessity for rigorous procurement specifications.

3-Hydroxynaphthalene-2,7-disulphonic Acid: Performance Evidence


pH-Dependent Azo Coupling Reactivity

The azo coupling reactivity of 3-hydroxynaphthalene-2,7-disulphonic acid is critically governed by its protonation state. Kinetic investigations with six five-membered ring heteroaromatic diazonium ions at varying pH demonstrate that the 2-naphtholate-3,6-disulfonate trianion (fully deprotonated form) reacts 4 × 10⁸ to 8 × 10⁸ times faster than the 2-naphthol-3,6-disulfonate dianion [1]. This pH-sensitive reactivity differential directly informs process optimization for maximizing coupling efficiency in industrial azo dye synthesis.

azo coupling kinetics diazonium ion reactivity dye synthesis optimization

Fluorescence Quantum Yield: Disulfonate vs. Monosulfonate

In aqueous medium, the disulfonate derivative 2-naphthol-3,6-disulfonic acid (2NpDS) exhibits a moderate fluorescence quantum yield of 0.3, predominantly originating from its anionic form, compared to a quantum yield of 0.1 for the monosulfonate analog 1-naphthol-2-sulfonic acid (1NpS) under identical conditions [1]. This three-fold difference in emission efficiency is attributable to the additional sulfonate group in the 3,6-disulfonate structure, which alters electronic distribution and excited-state dynamics relative to the monosulfonated counterpart.

fluorescence spectroscopy quantum yield fluorescent probes

R Salt Impurity Analysis by HPLC

An HPLC method developed for the determination of starting materials in the food dye New Coccine (R-102) established detection limits of 0.001% for each impurity and achieved recoveries of 99.1-103.5% across all analytes [1]. Notably, in ten commercial R-102 samples analyzed under optimized gradient conditions (L-column ODS, 0.02M ammonium acetate/acetonitrile gradient, 238 nm detection), residual R salt (RS) and Schaeffer's salt (SS) were not detected (N.D.), while G salt (GS) ranged from 0.044-0.284% and naphthionic acid (NA) from 0.013-0.196% [1].

HPLC analysis purity determination food dye quality control

R Salt Purification via Aniline Complexation

A patented industrial process enables the isolation of R salt (disodium salt of 2-naphthol-3,6-disulfonic acid) in pure form and high yield from sulfonation product mixtures containing R acid and its isomers, particularly G acid [1]. The method involves dissolving the sulfonation mixture in water (0.005-0.04 gram moles R acid per 100 mL solution), reacting with aniline (0.5-3 gram moles per mole R acid) in the presence of sodium ions at 70-90°C, cooling to precipitate the tri-sodium monoaniline salt of R acid, then converting back to R salt via sodium hydroxide treatment and aniline removal by steam distillation [1]. This aniline complexation strategy exploits the differential complexation behavior of R acid versus G acid and other sulfonated isomers.

R salt purification sulfonation mixture separation industrial isolation

3-Hydroxynaphthalene-2,7-disulphonic Acid: Application Scenarios


pH-Controlled Azo Coupling

In industrial azo dye synthesis where coupling efficiency directly determines process economics, the pH-dependent reactivity profile of 3-hydroxynaphthalene-2,7-disulphonic acid must be explicitly controlled. The trianion form reacts 4-8 × 10⁸ times faster than the dianion form with heteroaromatic diazonium ions [4]. Process chemists and production engineers should maintain reaction pH sufficiently alkaline to ensure complete deprotonation of the hydroxyl group and both sulfonic acid moieties, thereby maximizing the population of the reactive trianion species and achieving near-instantaneous coupling kinetics essential for high-throughput industrial dye manufacturing.

Fluorescent Probes with High Aqueous Quantum Yield

For analytical methods or biosensing applications where detection sensitivity in aqueous environments is paramount, 2-naphthol-3,6-disulfonic acid offers a quantifiable advantage over monosulfonated naphthol probes. The disulfonate derivative demonstrates a fluorescence quantum yield of 0.3 in aqueous medium, three-fold higher than the 0.1 value observed for 1-naphthol-2-sulfonic acid under identical conditions [4]. Researchers developing fluorescence-based assays, environmental sensors, or intracellular pH probes should prioritize the disulfonate derivative when higher emission intensity and improved signal-to-noise ratios are required for sensitive detection.

Food Dye Impurity Profiling by HPLC

For quality assurance laboratories responsible for certifying food-grade azo dyes such as New Coccine (R-102), the validated HPLC methodology enables quantitative tracking of R salt and related sulfonated starting materials at detection limits of 0.001% [4]. Procurement specifications should require that residual R salt levels in finished dye products fall below this detection threshold, consistent with the finding that all ten commercial samples tested showed no detectable R salt (N.D.) while G salt impurities ranged from 0.044-0.284% [4]. This method provides the analytical framework for batch release testing and regulatory compliance documentation.

High-Purity R Salt by Aniline Complexation

When procuring R salt (disodium 3-hydroxynaphthalene-2,7-disulfonate) for color-critical applications requiring consistent coupling behavior, specifications should mandate purification via the aniline complexation route detailed in U.S. Patent 3,875,216 [4]. This patented process achieves complete separation of R salt from co-produced G acid and other sulfonated isomers by selectively precipitating the tri-sodium monoaniline salt of R acid at 70-90°C in defined concentration ranges (0.005-0.04 mol R acid/100 mL), followed by sodium hydroxide reconversion and steam distillation aniline removal [4]. Procurement of material isolated through this method ensures freedom from G acid contamination that would otherwise compromise red dye chromaticity.

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